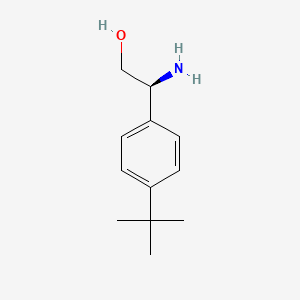

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

The importance of chiral amino alcohols is multifaceted, stemming from their utility as fundamental building blocks for more complex molecules, their role in catalysis, and their presence in biologically active compounds.

Chiral amino alcohols are considered privileged synthons in organic chemistry. organic-chemistry.orgherts.ac.uknih.govchemicalbridge.co.uk They serve as foundational starting materials for the synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals and agrochemicals. researchgate.net The presence of two distinct functional groups, the amino and hydroxyl groups, allows for sequential and regioselective modifications, making them ideal templates for constructing complex molecular architectures. The development of synthetic methods to access these compounds, such as the asymmetric cross-coupling of aldehydes and imines, continues to be an active area of research to improve efficiency and reduce costs. researchgate.net

One of the most prominent applications of chiral amino alcohols is in the field of asymmetric catalysis. organic-chemistry.org They are precursors to a variety of chiral ligands that can be complexed with metal centers to create catalysts for enantioselective reactions. orgsyn.orgmdpi.com These catalysts are instrumental in producing a desired enantiomer of a product, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects. For instance, derivatives of chiral amino alcohols, such as oxazolines, are widely used as ligands in many metal-catalyzed reactions. wikipedia.orgwikipedia.org The modular synthesis of these ligands from readily available amino alcohols allows for fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity. wikipedia.org

The chiral amino alcohol motif is a common feature in a plethora of natural products and biologically active molecules. herts.ac.uknih.govchemicalbridge.co.ukresearchgate.netsigmaaldrich.comlookchem.commdpi.com This structural unit is found in various pharmaceuticals, where it often plays a critical role in the molecule's interaction with biological targets like enzymes and receptors. The prevalence of this scaffold in nature underscores its importance and has inspired chemists to develop numerous synthetic strategies to access these and analogous structures. researchgate.netsigmaaldrich.com

Specific Focus on (2S)-2-amino-2-(4-tert-butylphenyl)ethanol as a Representative β-Amino Alcohol

This compound is a specific β-amino alcohol that possesses distinct structural features, making it an interesting subject for chemical research.

The structure of this compound is characterized by a stereocenter at the carbon atom bearing the amino group and the phenyl ring. The "S" designation indicates the specific spatial arrangement of the substituents around this chiral center. A notable feature of this molecule is the bulky tert-butyl group attached to the phenyl ring at the para position. This group provides significant steric hindrance, which can influence the molecule's reactivity and its interactions in a chiral environment.

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 191109-50-9 | orgsyn.org |

| Molecular Formula | C12H19NO | orgsyn.org |

| Molecular Weight | 193.29 g/mol | orgsyn.org |

| Melting Point | 115-119 °C | chemicalbook.com |

| Appearance | White to off-white solid | chemicalbook.com |

| Chirality | (S) | orgsyn.org |

Given its structure as a chiral amino alcohol, this compound has the potential to be utilized in several areas of synthetic chemistry. It could serve as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org Furthermore, it is a logical precursor for the synthesis of chiral ligands, such as oxazolines, which are valuable in asymmetric catalysis. organic-chemistry.orgresearchgate.netmdpi.comwikipedia.org The bulky tert-butyl group could impart unique selectivity in such catalytic systems.

However, a review of the current scientific literature reveals a significant research gap. While the compound is commercially available from several suppliers, there is a notable lack of published studies detailing its specific applications. There are no readily available research articles demonstrating its use as a chiral auxiliary, its incorporation into specific bioactive molecules, or the performance of its derivatives as ligands in asymmetric catalysis. This lack of data presents an opportunity for future research to explore the synthetic utility of this specific chiral building block and to investigate the influence of its bulky tert-butylphenyl group on stereoselective transformations.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUFIGBVDCUITR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584795 | |

| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191109-50-9 | |

| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 191109-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Asymmetric Catalysis

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol as a Chiral Ligand Scaffold

The bifunctional nature of this compound, containing both a primary amine and a primary alcohol, allows for its versatile modification into various ligand types. The presence of the bulky tert-butylphenyl group is a key design feature, as it can provide significant steric hindrance around a metal center, which is often crucial for achieving high levels of enantiocontrol.

The synthesis of chiral ligands from amino alcohol precursors is a well-established strategy in asymmetric catalysis. Common ligand classes that can be synthesized from this compound include Schiff bases and oxazolines.

Schiff Base Ligands: These are readily prepared through the condensation reaction of the primary amino group of the amino alcohol with a carbonyl compound, typically an aldehyde or ketone. nih.govnih.gov For instance, reacting this compound with salicylaldehyde (B1680747) or its derivatives would yield a tridentate N,O,O-ligand. The synthesis is often straightforward, proceeding under mild conditions, sometimes with the aid of a Dean-Stark apparatus to remove the water formed during the reaction. nih.gov

Oxazoline (B21484) Ligands: Chiral 2-oxazoline rings are core components of many successful ligand classes, such as BOX (bis-oxazoline) and PHOX (phosphino-oxazoline) ligands. The synthesis of an oxazoline ring typically involves the cyclization of a 2-amino alcohol with a carboxylic acid, nitrile, or aldehyde. wikipedia.org A common method is the reaction with a carboxylic acid or its corresponding acyl chloride. wikipedia.orgresearchgate.net Alternatively, reacting the amino alcohol with an aldehyde generates an intermediate oxazolidine, which can be oxidized to the oxazoline. orgsyn.org The resulting oxazoline can be further elaborated into bidentate or tridentate ligands for catalysis.

Ligands derived from chiral β-amino alcohols are effective in a wide range of enantioselective reactions. The specific performance depends on the ligand structure, the metal used, and the reaction itself. For example, new β-amino alcohol ligands have been shown to be excellent catalysts for the addition of diethylzinc (B1219324) to various aldehydes, achieving high yields and enantiomeric excesses (ee). rsc.org

| Aldehyde | Catalyst | Yield (%) | ee (%) |

| Benzaldehyde | Ligand 13a | 98 | 94 |

| Benzaldehyde | Ligand 13b | 99 | 95 |

| 4-Chlorobenzaldehyde | Ligand 13b | 99 | 95 |

| 2-Naphthaldehyde | Ligand 13b | 99 | 92 |

| This table presents data for the enantioselective addition of diethylzinc to aldehydes using representative β-amino alcohol ligands 13a and 13b, demonstrating the high efficiency and enantioselectivity achievable with this class of catalysts. Data sourced from rsc.org. |

Chiral Amino Alcohol-Derived Catalysts in Various Reactions

The versatility of the this compound scaffold allows for its use in conjunction with various transition metals to catalyze a broad spectrum of chemical reactions.

Copper(II) complexes incorporating chiral ligands derived from amino alcohols are widely used catalysts for carbon-carbon bond-forming reactions. Schiff base ligands derived from amino alcohols and salicylaldehydes, when complexed with Cu(II), have proven effective in catalyzing the asymmetric Henry (nitroaldol) reaction, a crucial method for synthesizing valuable β-nitro alcohols. researchgate.netrsc.org These products are precursors to β-amino alcohols, a motif found in many pharmaceutical agents. researchgate.net

The general protocol involves combining the chiral ligand, a copper(II) salt (e.g., Cu(OAc)₂, CuCl₂), and a base to generate the active catalyst in situ. This complex then catalyzes the addition of a nitroalkane to an aldehyde.

Table: Performance of a Copper(II)-Schiff Base Complex in Asymmetric Henry Reactions

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 15 | 95 |

| 4-Nitrobenzaldehyde | 18 | 94 |

| 2-Nitrobenzaldehyde | 20 | 92 |

| Thiophene-2-carboxaldehyde | 26 | 88 |

This table shows the catalytic performance of a representative Cu(II) Schiff base complex in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting the high yields and short reaction times. Data sourced from researchgate.net.

Rhodium Catalysis: Rhodium complexes featuring chiral amino alcohol-based ligands are particularly effective in asymmetric transfer hydrogenation (ATH) of ketones and imines. researchgate.net These reactions typically use isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The catalysts are often generated in situ from a rhodium precursor, such as [RhCp*Cl₂]₂, and the chiral ligand. The resulting chiral secondary alcohols and amines are valuable intermediates in organic synthesis. Ligands derived from amino acids have been shown to produce product alcohols with high enantioselectivity. nih.gov

Ruthenium Catalysis: Ruthenium catalysts are workhorses in both asymmetric hydrogenation and transfer hydrogenation. nih.govnih.gov Chiral ligands derived from amino alcohols are frequently employed. For instance, Ru(II) complexes with chiral N-tosylethylenediamine ligands, which share the 1,2-amino alcohol motif, are excellent for the asymmetric hydrogenation of ketones under acidic conditions, affording products with high enantiomeric excess. nih.gov Furthermore, ruthenium-catalyzed C-H activation is a powerful tool for molecular synthesis, and chiral ligands are employed to control the enantioselectivity of these transformations. mdpi.comrsc.orgresearchgate.net The use of chiral β-amino alcohols, such as (1S,2R)-1-amino-2-indanol, in Ru-catalyzed ATH of N-phosphinyl ketimines has yielded products with good yields and enantioselectivities up to 82% ee. nih.gov

Table: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with a Cinchona Alkaloid-Derived NNP Ligand

| Substrate | Conversion (%) | ee (%) |

|---|---|---|

| Acetophenone | >99.9 | 98.8 |

| 1-(4-Methoxyphenyl)ethan-1-one | >99.9 | 99.1 |

| 1-(4-Chlorophenyl)ethan-1-one | >99.9 | 98.6 |

| 1-(2-Naphthyl)ethan-1-one | >99.9 | 99.2 |

This table illustrates the high conversion and excellent enantioselectivity achieved in the asymmetric hydrogenation of various ketones using a representative Ru-NNP catalyst system derived from a chiral amino alcohol backbone. Data sourced from nih.gov.

Iron is an attractive metal for catalysis due to its low cost, abundance, and low toxicity. While the development of asymmetric iron catalysis has lagged behind that of other metals like rhodium and ruthenium, significant progress has been made. Iron catalysts have been used for a variety of transformations, including cross-coupling reactions, oxidations, and reductions.

In the context of enantioselective synthesis, chiral ligands are crucial. While examples of iron catalysis using ligands specifically derived from this compound are not prevalent in the literature, the field utilizes various other ligand types. For instance, chiral diphosphine oxide-iron(II) complexes have been successfully used for the enantioselective oxidative coupling of 2-naphthols. The development of chiral-at-metal iron complexes, where the chirality originates from the arrangement of achiral ligands around the iron center, represents another promising strategy for asymmetric iron catalysis. Although the application of simple chiral amino alcohol ligands in this area is still emerging, their potential is suggested by their success with other transition metals.

Other Metal-Mediated Asymmetric Reactions

Beyond more common applications, ligands of the this compound class are instrumental in several other metal-mediated transformations. These reactions benefit from the ligand's ability to form stereochemically defined complexes with various metals, including zinc, copper, and ruthenium, to catalyze carbon-carbon bond formations and reduction reactions with high enantioselectivity.

Key examples include the zinc-catalyzed addition of organozinc reagents to aldehydes, the copper-catalyzed Henry (nitroaldol) reaction, and the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of imines. In these processes, the amino alcohol ligand is a crucial component of the active catalyst, directing the stereochemical outcome of the reaction. For instance, in the ATH of N-phosphinyl ketimines, ruthenium complexes formed with chiral β-amino alcohols serve as efficient catalysts. mdpi.com The inherent rigidity found in the structure of some amino alcohol ligands is considered a vital factor in achieving high enantioselectivity in these transformations. mdpi.comdoaj.org Similarly, copper complexes with aza-containing chiral ligands are widely used for asymmetric Henry reactions, providing access to valuable β-nitro alcohols, which are precursors to vicinal amino alcohols. mdpi.com The addition of dialkylzincs to aldehydes, a fundamental C-C bond-forming reaction, frequently employs β-amino alcohols as chiral auxiliaries to produce secondary alcohols with high enantiomeric excess. organic-chemistry.orgresearchgate.net

| Metal | Reaction Type | Substrates | Product Type | Typical Ligand Class |

|---|---|---|---|---|

| Zinc (Zn) | Dialkylzinc Addition | Aldehydes, Dialkylzinc Reagents | Chiral Secondary Alcohols | β-Amino Alcohols |

| Copper (Cu) | Asymmetric Henry Reaction | Aldehydes, Nitroalkanes | Chiral β-Nitro Alcohols | Aminopinane-derived Ligands, Bis(oxazoline) Ligands |

| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation (ATH) | N-Phosphinyl Ketimines, Isopropyl Alcohol | Chiral N-Phosphinyl Amines | β-Amino Alcohols (e.g., Amino-indanols) |

Mechanistic Insights into Chiral Induction and Selectivity

Understanding the mechanism by which this compound and related ligands induce chirality is fundamental to the rational design of new catalysts and reactions. The stereoselectivity arises from the specific geometric arrangement of the substrates around the metal-ligand complex, which is dictated by a combination of covalent bonds and non-covalent interactions within the transition state. Mechanistic studies suggest that the spatial arrangement of the amino and alcohol groups is a key factor, influencing stereoselectivity by modifying the interaction with the metal center. organic-chemistry.org

Transition State Analysis

The enantioselectivity of reactions catalyzed by metal complexes of this compound is determined in the transition state of the stereodetermining step. Analysis of these transition states, often through computational modeling and experimental kinetic studies, provides insight into the origins of chiral induction.

In the case of the dialkylzinc addition to aldehydes, the reaction is believed to proceed through a well-defined, six-membered transition state. researchgate.net In this model, the amino alcohol ligand, the zinc metal, and the aldehyde substrate form a cyclic intermediate. The chirality of the ligand dictates a preferred conformation for this ring and controls the facial selectivity of the nucleophilic attack on the aldehyde's carbonyl group.

For titanium-based catalysts used in similar alkyl addition reactions, mechanistic studies have explored various potential catalyst structures. Evidence suggests that the active species is not a simple monomer but can involve more complex dinuclear or trimeric structures. nih.gov In these systems, the role of the dialkylzinc may be to transfer its alkyl group to the titanium center prior to the addition to the aldehyde. nih.gov The proposed intermediate involves a complex where the aldehyde is activated by binding to the chiral (BINOLate)Ti(O-i-Pr)₂ species, setting the stage for the stereoselective alkyl transfer. nih.gov

| Metal System | Proposed Transition State Model | Key Features |

|---|---|---|

| Amino Alcohol / Zn | Six-membered cyclic transition state | Involves ligand, zinc atom, and aldehyde. Controls facial selectivity of attack. researchgate.net |

| BINOL / Ti / Zn | Complex involving (BINOLate)Ti(O-i-Pr)₂(aldehyde) and MeTi(O-i-Pr)₃ | Dialkylzinc acts as an alkyl transfer agent to titanium. nih.gov |

| Bis(oxazoline) / Cu | Coordination of C=N double bond to the copper center | Solvent molecules can play a role in stabilizing the transition state. nih.gov |

Role of Non-Covalent Interactions in Stereoselectivity

While the coordination of the ligand's amino and alcohol groups to the metal is the primary structural determinant, subtle non-covalent interactions are crucial for high stereoselectivity. These weak interactions, including hydrogen bonding and steric repulsion, fine-tune the geometry of the transition state, amplifying the energy difference between the pathways leading to the major and minor enantiomers.

The rigidity of the chiral ligand's backbone is often cited as a critical factor for achieving high enantioselectivity. mdpi.comdoaj.org A rigid structure minimizes conformational flexibility in the transition state, leading to a more ordered and predictable stereochemical outcome. The bulky tert-butyl group on the phenyl ring of this compound serves as a significant steric directing group. It creates a well-defined chiral pocket around the active site, sterically hindering one of the two possible approaches of the substrate to the reactive center.

Furthermore, in peptide-based catalytic systems, which share principles with amino alcohol ligands, N-terminal NH groups not involved in the primary structure can act as hydrogen-bond donors to substrates. nih.gov This network of hydrogen bonds helps to orient the substrate precisely within the catalytic pocket, a principle that can be extended to the interactions facilitated by the amino and hydroxyl groups of this compound in its metal complexes. These directed, non-covalent forces are ultimately responsible for the high degree of organization required for effective asymmetric induction. organic-chemistry.org

Biological and Medicinal Chemistry Applications of 2s 2 Amino 2 4 Tert Butylphenyl Ethanol Scaffolds

Structure-Activity Relationship (SAR) Studies of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol Derivatives

The 4-tert-butylphenyl group is a prominent feature of the scaffold and plays a significant role in the bioactivity of its derivatives. This bulky, lipophilic (fat-soluble) group can influence how the molecule interacts with its biological targets. The presence of tert-butyl groups on a phenyl ring is a common feature in compounds exhibiting a range of biological effects, including antimicrobial and antioxidant activities. nih.govresearchgate.netbibliomed.orgresearchgate.net The lipophilicity of the tert-butyl group can enhance the molecule's ability to cross cell membranes, a critical step for reaching intracellular targets.

In the context of enzyme inhibition, such as with the antimalarial target plasmepsin, the substituents on the phenyl ring are critical. nih.gov Studies on hydroxyethylamine-based inhibitors, a class to which these derivatives belong, show that the nature of the substituent in this position significantly affects inhibitory potency. researchgate.net For instance, in the development of inhibitors for the malarial enzyme Plasmepsin II, modifications at this part of the molecule are explored to optimize interactions within the enzyme's binding pockets. nih.gov The size and electronic properties of the 4-tert-butylphenyl moiety are key determinants of how well the inhibitor "fits" into the target enzyme, thereby influencing its inhibitory power.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor determining the biological efficacy of chiral compounds like this compound derivatives. beilstein-journals.orgbeilstein-journals.org Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity, meaning they interact differently with different stereoisomers of a drug.

This principle is clearly demonstrated in studies of hydroxyethylamine-based inhibitors targeting plasmepsins, which are aspartic proteases essential for the malaria parasite, Plasmodium falciparum. nih.govacs.org Research on a series of these inhibitors revealed that the configuration of the central hydroxyl-bearing stereocenter is crucial for activity. nih.govacs.org Specifically, diastereoisomers with an (R)-configuration at this central carbon were found to be significantly more potent as plasmepsin inhibitors than their (S)-configuration counterparts, with activity differences ranging from 15- to 90-fold. nih.govacs.org This pronounced difference underscores that a precise three-dimensional orientation is required for the inhibitor to bind effectively to the enzyme's active site and exert its inhibitory effect.

Pharmacological Properties and Mechanistic Studies

The pharmacological properties of this compound derivatives are defined by their interactions with specific biological targets at the molecular level. Mechanistic studies aim to elucidate these interactions to understand how these compounds produce their therapeutic effects.

The functional groups of the this compound scaffold—the hydroxyl, amino, and aromatic phenyl groups—enable it to interact with various biological macromolecules.

While direct studies on the interaction of this compound itself with DNA are not prevalent, the behavior of structurally related amino alcohol compounds provides valuable insights. For example, platinum(II) complexes containing amino alcohol ligands have been investigated as potential antitumor agents that target DNA. nih.gov These complexes can bind to DNA and form adducts, including interstrand cross-links, which disrupt DNA structure and function, ultimately leading to cell death. nih.gov The reactivity of these amino alcohol complexes with DNA was found to be significantly higher in the slightly acidic environments typical of tumor tissues. nih.gov

Furthermore, the aromatic phenyl ring present in the scaffold can participate in π-interactions. In nature, π-interactions between the aromatic rings of amino acids (like phenylalanine) and DNA nucleobases are common and contribute to the stability of DNA-protein complexes. nih.gov This suggests a potential mechanism by which the 4-tert-butylphenyl moiety could facilitate the positioning and binding of derivatives to DNA or DNA-associated proteins. nih.govnih.gov

A primary and well-studied mechanism of action for derivatives of this scaffold is the inhibition of enzymes, particularly proteases. The hydroxyethylamine core is a classic feature of inhibitors designed to target aspartic proteases. researchgate.netnih.govimedpub.com Plasmepsins, a family of aspartic proteases found in the digestive vacuole of the malaria parasite P. falciparum, are essential for the parasite's survival as they are involved in the degradation of host hemoglobin. nih.govpnas.org This makes them a key target for the development of new antimalarial drugs. nih.gov

Derivatives based on the hydroxyethylamine scaffold have been shown to be potent inhibitors of Plasmepsin II and Plasmepsin IV. nih.govelsevierpure.com These inhibitors function by mimicking the transition state of the peptide bond that the enzyme would normally cleave. The central hydroxyl group of the inhibitor binds tightly to the two catalytic aspartate residues in the active site of the enzyme, effectively blocking its function. nih.gov The structure of the inhibitor, including the 4-tert-butylphenyl group, influences its binding affinity and selectivity for the target enzyme over related human enzymes like Cathepsin D. nih.govnih.gov

The following table summarizes the inhibitory activity of several hydroxyethylamine analogs against plasmepsin enzymes, demonstrating the potency that can be achieved with this class of compounds.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) |

| Analog 10f | Plasmepsin II | 1.93 ± 0.29 µM | 2.27 ± 0.95 µM (vs. P. falciparum) |

| Analog 10f | Plasmepsin IV | 1.99 ± 0.05 µM | 2.27 ± 0.95 µM (vs. P. falciparum) |

| Analog 10g | Plasmepsin IV | 0.84 ± 0.08 µM | 3.11 ± 0.65 µM (vs. P. falciparum) |

| Analog 6u | Plasmepsin II | 0.99 ± 0.1 µM | Not Reported |

| Analog 6t | Plasmepsin IV | 3.3 ± 0.3 µM | Not Reported |

| Analog 17 | Plasmepsin IV | Not Reported | 0.002 µM |

| Analog 18 | Plasmepsin IV | Not Reported | 0.004 µM |

| Data sourced from multiple studies on hydroxyethylamine analogs. researchgate.netnih.govelsevierpure.com |

Interaction with Biological Targets

Modulation of Receptor Activity (e.g., Toll-Like Receptor 4)

The β-amino alcohol scaffold, a key feature of this compound, has been identified as a promising framework for developing modulators of Toll-Like Receptor 4 (TLR4). TLR4 is a critical component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering inflammatory responses. nih.gov Dysregulation of TLR4 signaling is implicated in conditions like severe sepsis, making it a significant therapeutic target. nih.gov

Research into a series of β-amino alcohol derivatives has demonstrated their potential as inhibitors of the TLR4 signaling pathway. nih.gov These compounds were designed to disrupt the formation of the TLR4/MD-2 complex, which is essential for initiating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov In cellular assays, lead compounds from this class showed inhibitory effects on TLR4 signaling with micromolar potency. nih.gov Further testing in an ex vivo whole blood model confirmed their ability to suppress the inflammatory response induced by TLR4 activation. nih.gov

The ethanol (B145695) component of the scaffold is also relevant, as studies have shown that ethanol itself can activate TLR4. It can up-regulate the expression of TLR4 in microglial cells, leading to the production of inflammatory mediators and contributing to neuroinflammation. nih.gov Specifically, ethanol can promote the recruitment of TLR4 into lipid rafts and induce a physical association with TLR2, further potentiating the inflammatory response. nih.gov The presence of the bulky 4-tert-butylphenyl group on the ethanolamine (B43304) backbone could theoretically modify this interaction, potentially leading to antagonistic rather than agonistic activity, a hypothesis that guides the design of new TLR4 inhibitors. nih.gov

| Compound Class | Target | Observed Effect | Significance |

|---|---|---|---|

| β-Amino alcohol derivatives | TLR4/MD-2 complex | Inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. nih.gov | Demonstrates potential for anti-sepsis therapeutics by suppressing the TLR4-mediated inflammatory response. nih.gov |

| Ethanol | TLR4 and TLR2 | Upregulates receptor expression and promotes their association, leading to inflammatory mediator production. nih.gov | Provides context for the potential immunomodulatory activity of ethanol-containing scaffolds. nih.gov |

Cellular Mechanisms of Action

Compounds featuring the tert-butylphenyl moiety have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. One such synthetic compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to inhibit the proliferation of various cancer cells by promoting apoptosis. nih.gov The mode of cell death induced by related compounds can be dose-dependent; for instance, 2-phenoxyethanol (B1175444) has been observed to cause apoptosis at lower concentrations and necrosis at higher concentrations in HL60 cells. nih.gov

The pro-apoptotic activity of KTH-13-t-Bu was confirmed by observing a dose-dependent decrease in the levels of pro-caspase-3 and -9 and a corresponding increase in their cleaved, active forms. nih.gov Furthermore, the level of Bcl-2, an anti-apoptotic protein, was also reduced in cells treated with the compound. nih.gov These findings suggest that compounds with a 4-tert-butylphenyl group can trigger the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov

The induction of apoptosis by tert-butylphenyl compounds is directly linked to the activation of caspases, a family of cysteine proteases that execute the process of cell death. nih.gov The study on KTH-13-t-Bu showed specific activation of the intrinsic apoptotic pathway, which relies on the activation of initiator caspases like caspase-9, followed by the activation of effector caspases such as caspase-3. nih.gov

Similarly, research on long-chain aminoalcohols, which share the core structure of the title compound, has shown that they induce apoptosis through a pathway mediated by the disruption of the mitochondrial transmembrane potential and subsequent activation of caspase-3. nih.gov This activation leads to the characteristic DNA fragmentation observed in apoptotic cells. The presence of both a free alcohol and an amine group with at least one hydrogen atom was found to be important for this activity. nih.gov This highlights the crucial role of the amino alcohol functional group in initiating the caspase cascade.

| Compound | Cell Line | Mechanism | Key Findings |

|---|---|---|---|

| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | Various cancer cells | Mitochondrial-dependent intrinsic apoptosis. nih.gov | Dose-dependent decrease in pro-caspase-3 and -9; increase in cleaved caspase-3 and -9; decrease in Bcl-2. nih.gov |

| Long-chain aminoalcohol derivatives | Jurkat cells | Caspase-3 dependent pathway. nih.gov | Disruption of mitochondrial transmembrane potential and activation of caspase-3. nih.gov |

Bacterial biofilms are a major cause of persistent infections due to their high resistance to antibiotics. frontiersin.org The tert-butylphenyl scaffold has been incorporated into novel compounds designed to combat these challenging infections. A series of tert-butylphenylthiazoles with an oxadiazole linker were synthesized and evaluated for their antibacterial and anti-biofilm properties. nih.gov One promising derivative demonstrated the ability to eradicate staphylococcal biofilm mass in a dose-dependent manner and was more effective than vancomycin (B549263) at disrupting mature MRSA biofilms. nih.gov

Phenolic compounds containing the tert-butyl group have also shown significant anti-biofilm activity. 3,5-Di-tert-butylphenol (3,5-DTB), for example, was found to inhibit, disrupt, and reduce the viability of Candida species biofilms. nih.gov Its mechanism involves damaging the fungal cell membrane and inducing the accumulation of reactive oxygen species (ROS), which contributes to its potent anti-biofilm effect. nih.gov

Potential Therapeutic Applications

The demonstrated ability of compounds containing the 4-tert-butylphenyl moiety to induce apoptosis in cancer cells positions this scaffold as a promising candidate for the development of new anticancer agents. The synthetic compound 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) has shown a clear anti-cancer effect by suppressing cancer cell viability. nih.gov

Its mechanism of action involves the induction of pro-apoptotic signaling through the activation of caspases and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, KTH-13-t-Bu was found to suppress the Src/AKT-STAT3 cell survival signaling cascade. nih.gov The potential to trigger cell death through multiple pathways makes such compounds attractive for cancer therapy. Research on other scaffolds, such as thienopyrimidines derived from amino-esters, has also identified compounds that induce apoptosis in breast cancer cells and reduce solid tumor mass in vivo, further validating the strategy of targeting apoptosis in cancer treatment. mdpi.com The convergence of evidence suggests that the this compound scaffold warrants further investigation for its potential as a novel anticancer therapeutic.

Antimalarial Agents

The β-amino alcohol framework is a critical pharmacophore in many classic antimalarial drugs, including quinine (B1679958) and mefloquine. rasayanjournal.co.in Research has focused on synthesizing novel amino alcohol derivatives to combat the growing issue of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. rasayanjournal.co.innih.gov

Novel aminoquinoline β-amino alcohol derivatives have been designed and synthesized, showing potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.govresearchgate.net Some of these derivatives demonstrated higher potency than chloroquine (B1663885) against the sensitive strain. nih.govresearchgate.net However, a decrease in potency was observed against the resistant strain, suggesting a potential for cross-resistance due to structural similarities with chloroquine. nih.gov

In a different approach, derivatives of the natural product totarol, incorporating a β-amino alcohol structure, exhibited significant antiplasmodial activity. nih.gov These compounds were equally effective against chloroquine-sensitive and resistant P. falciparum strains, with IC50 values in the low micromolar range (0.6-3.0 µM), while showing minimal cytotoxicity to mammalian cells. nih.govresearchgate.net Similarly, aryl amino alcohol derivatives synthesized from eugenol (B1671780) have shown promise by inhibiting heme polymerization, a crucial process for the parasite's survival. rasayanjournal.co.in These eugenol derivatives displayed lower IC50 values than chloroquine in heme polymerization inhibition assays. rasayanjournal.co.in The intramolecular distance between the nitrogen and oxygen atoms in the amino alcohol moiety is considered a potentially important factor for antimalarial activity. nih.gov

| Scaffold/Derivative Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Aminoquinoline β-amino alcohols | P. falciparum (3D7 & K1 strains) | More potent than chloroquine against sensitive strains; reduced potency against resistant strains. | nih.govresearchgate.net |

| Totarol β-amino alcohol derivatives | P. falciparum (sensitive & resistant) | IC50 values of 0.6-3.0 µM; no cross-resistance with chloroquine observed. | nih.govresearchgate.net |

| Eugenol-derived aryl amino alcohols | Heme Polymerization Inhibition | Demonstrated lower IC50 values than chloroquine, indicating potential as antimalarial drugs. | rasayanjournal.co.in |

Antimycobacterial and Antifungal Agents

The amino alcohol structure is a valuable pharmacophore in the development of agents targeting mycobacteria and fungi. researchgate.net Researchers have synthesized various libraries of amino alcohol derivatives and screened them for activity against pathogenic strains.

A series of chiral amino alcohols based on a camphane (B1194851) scaffold were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Ten of the new compounds showed significantly higher activity than the first-line anti-tuberculosis drug ethambutol. nih.gov Four of these compounds also demonstrated excellent activity against a multidrug-resistant (MDR) strain, with MIC values ranging from 0.27 to 0.72 µM, marking them as promising leads for further development. nih.govresearchgate.net

In the realm of antifungal agents, focused libraries of amino alcohols have been synthesized and tested against various fungal pathogens, including Candida albicans and Cryptococcus neoformans. nih.gov While initial aniline-based derivatives were inactive, the introduction of cyclic amine moieties like piperidine (B6355638) and piperazine (B1678402) led to significant activity. nih.gov Specifically, certain piperazine-containing amino alcohol derivatives showed potent antifungal activity, with over 95% inhibition of C. neoformans growth at a concentration of 32 µg/mL. nih.gov The enzymes in the fungal branched-chain amino acid biosynthesis pathways are considered potential targets for antifungal drugs because these pathways are essential for fungi but absent in humans. nih.gov

| Scaffold/Derivative Class | Target Organism | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| Camphane-based chiral amino alcohols | M. tuberculosis (MDR strain) | 0.27 - 0.72 µM | nih.govresearchgate.net |

| Piperazine-containing amino alcohols | Cryptococcus neoformans | >95% inhibition at 32 µg/mL | nih.gov |

Insecticidal Agents

Amino alcohol scaffolds, particularly those derived from natural products like eugenol, have been investigated as potential semisynthetic insecticides. nih.govmdpi.comnih.gov This approach aims to develop effective biopesticides as an alternative to traditional synthetic pesticides. mdpi.comresearchgate.net

A series of β-amino alcohols were prepared from eugenol epoxide and evaluated for their biological activity against Sf9 insect cells from the fall armyworm (Spodoptera frugiperda). nih.govnih.gov The results showed that derivatives bearing a terminal benzene (B151609) ring were the most potent, with two compounds displaying higher toxicity to the insect cells than the commercial pesticide chlorpyrifos. nih.govnih.gov Further studies indicated that these promising molecules induce apoptosis by activating caspase-like proteases and are more toxic to insect cells than to human cells. nih.govnih.gov Computational studies suggest that these compounds likely target acetylcholinesterase and/or insect odorant-binding proteins. nih.govnih.gov The β-amino alcohol moiety is a key feature in the synthesis of these potential insecticidal agents. researchgate.net

| Scaffold/Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Eugenol-derived β-amino alcohols | Sf9 insect cells (S. frugiperda) | Some derivatives showed higher toxicity than chlorpyrifos. | nih.govnih.gov |

| Eugenol amino alcohol with phenyl group | Sf9 insect cells (S. frugiperda) | Significantly increased toxicity compared to the parent eugenol compound. | mdpi.com |

Anti-inflammatory Agents

The amino alcohol framework has been incorporated into various molecules designed to possess anti-inflammatory properties. nih.gov Research has explored the synthesis of optically pure long-chain 2-amino-alcohols, which have demonstrated significant inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov The effective doses (ED50) for these compounds ranged from 0.010 to 0.017 mmol/kg. nih.gov

Conjugation of the well-known nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) with amino alcohols has been shown to create bioconjugates capable of forming hydrogels. nih.gov These hydrogels exhibit biocompatibility and anti-inflammatory properties. nih.gov In another study, a series of new butanal derivatives and their corresponding carboxylic acids, which can be conceptually related to amino alcohol precursors, were synthesized and showed potent inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade. nih.gov For instance, compound FM12 was a potent COX-2 inhibitor with an IC50 value of 0.18 µM. nih.gov Furthermore, derivatives of butylated hydroxytoluene (BHT), which contains a tert-butylphenyl group, have been shown to possess anti-inflammatory activity. nih.govresearchgate.net

| Compound Class | Assay/Model | Key Results | Reference |

|---|---|---|---|

| Long-chain 2-amino-alcohols | Carrageenan-induced rat paw edema | ED50 from 0.010 to 0.017 mmol/kg. | nih.gov |

| Naproxen-amino alcohol bioconjugates | Hydrogel formation, biocompatibility | Formed biocompatible hydrogels with anti-inflammatory properties. | nih.gov |

| (2S,3S)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | COX-2 Inhibition | IC50 of 0.18 µM. | nih.gov |

Other Bioactive Compound Classes (e.g., β-blockers, oxazolines)

The versatile β-amino alcohol scaffold is a fundamental building block for other important classes of bioactive compounds, including β-blockers and oxazolines. researchgate.net

β-Blockers: These drugs, also known as beta-adrenergic blocking agents, are commonly used to manage hypertension and other cardiovascular conditions. mayoclinic.org They function by blocking the effects of adrenaline, causing the heart to beat more slowly and with less force. mayoclinic.org Many β-blockers, such as propranolol (B1214883) and bupranolol, are structurally propanolamine (B44665) derivatives, which feature a β-amino alcohol core. nih.govnih.gov The synthesis of these therapeutic agents often relies on the chemistry of amino alcohols. mdpi.com

Oxazolines: 2-Oxazolines are five-membered heterocyclic compounds that are valuable intermediates in organic synthesis and are found in some natural products and pharmaceuticals. researchgate.netresearchgate.net A primary and widely used method for synthesizing 2-oxazolines is the dehydrative cyclization of N-(β-hydroxyethyl)amides, which are themselves derived from β-amino alcohols. researchgate.netorganic-chemistry.org Various reagents and conditions have been developed to facilitate this transformation, highlighting the central role of the amino alcohol precursor in accessing this class of compounds. researchgate.netorganic-chemistry.org The synthesis of 2-oxazolines from amino alcohols and nitriles or aldehydes is a well-established synthetic strategy. organic-chemistry.org

Computational Studies and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT) for Transition State Analysis

Currently, there is a lack of publicly available scientific literature detailing quantum chemical calculations, such as Density Functional Theory (DFT), specifically for the transition state analysis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol.

While DFT is a widely used method for studying reaction mechanisms and transition states of organic molecules, including chiral amino alcohols chemrxiv.org, specific studies involving this compound have not been identified in comprehensive searches of scientific databases. Such calculations would be valuable for understanding its reactivity, stability, and the stereochemical outcomes of reactions in which it participates.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are fundamental computational techniques used to predict the binding orientation of a small molecule to a macromolecular target and to screen large libraries of compounds for potential binders. ijsdr.orgnih.gov For this compound, which shares structural similarities with agonists of aminergic G protein-coupled receptors (GPCRs) like the β2-adrenergic receptor (β2AR), these methods could identify it as a potential ligand. nih.gov The β2AR binding site is a well-defined, deep, and narrow cleft, making it suitable for docking studies. nih.gov

However, a review of existing research indicates that while extensive docking and virtual screening campaigns have been conducted on targets like the β2AR nih.govresearchgate.net, there are no specific published studies that report the docking of this compound to this or any other biological target. The identification of potential protein targets through such in silico screening remains an open area of investigation for this compound.

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of ligand-receptor complexes. nih.gov Free energy calculations, often coupled with MD, can provide a quantitative prediction of binding affinity.

Despite the power of these methods in drug discovery, there are currently no specific molecular dynamics simulation or free energy calculation studies published for this compound. Research on related systems, such as fenoterol (B1672521) analogs with the β2-adrenergic receptor, demonstrates the utility of these approaches in understanding the thermodynamics of ligand binding to agonist conformations of the receptor. researchgate.net Applying MD simulations to this compound could illuminate its conformational flexibility and the stability of its interactions with potential biological targets, but this work has yet to be reported in the scientific literature.

Structure-Based Drug Design and Optimization

Structure-based drug design (SBDD) is a cyclical process that leverages the three-dimensional structure of a target protein to design and optimize ligands with improved affinity and selectivity. ijsdr.org This approach is particularly powerful when a high-resolution structure of the target is available, as is the case for several GPCRs. nih.gov

For this compound, SBDD could be employed to modify its structure to enhance its binding to a putative target. For instance, if docking studies were to suggest a binding mode, medicinal chemists could use that information to propose modifications that introduce new favorable interactions or remove unfavorable ones. However, in the absence of an identified biological target and corresponding structural information for its complex with this compound, the application of SBDD remains a prospective, rather than a reported, endeavor.

Advanced Analytical and Characterization Techniques in 2s 2 Amino 2 4 Tert Butylphenyl Ethanol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, providing definitive evidence of its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and arrangement of hydrogen atoms. The expected signals for this compound are distinct and assignable. The nine protons of the tert-butyl group appear as a sharp singlet, while the protons on the aromatic ring typically present as a set of doublets due to their para-substitution pattern. The protons of the ethanol (B145695) backbone (-CH(N)-CH₂OH) appear as distinct multiplets, with their coupling patterns providing direct evidence of their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include those for the quaternary and methyl carbons of the tert-butyl group, the four distinct carbons of the substituted phenyl ring, and the two carbons of the ethanolamine (B43304) side chain. The chemical shifts are influenced by the electronic effects of the substituent groups.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Specific chemical shifts (δ) can vary slightly based on the solvent and concentration. The data presented are typical expected values.

| ¹H NMR Data (Solvent: CDCl₃) | ||

|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ | ~1.30 | Singlet (s) |

| -NH₂ & -OH | Variable (Broad) | Singlet (br s) |

| -CH₂OH | ~3.5-3.7 | Multiplet (m) |

| -CH(N)- | ~4.0-4.2 | Multiplet (m) |

| Aromatic C-H | ~7.2-7.4 | Multiplet (m) |

| ¹³C NMR Data (Solvent: CDCl₃) | ||

| Assignment | Expected Chemical Shift (δ, ppm) | |

| -C(CH₃)₃ | ~31.5 | |

| -C(CH₃)₃ | ~34.5 | |

| -CH(N)- | ~58-60 | |

| -CH₂OH | ~68-70 | |

| Aromatic C-H | ~125-127 | |

| Aromatic Quaternary C | ~138 (C-CH) & ~151 (C-C(CH₃)₃) |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. For this compound (formula: C₁₂H₁₉NO), HRMS analysis provides an experimental mass that can be compared to the theoretically calculated mass. stenutz.eu A close match (usually with an error of less than 5 parts per million) provides unambiguous confirmation of the molecular formula.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass [M+H]⁺ | Expected Found Mass [M+H]⁺ |

|---|---|---|---|

| Protonated Molecule | C₁₂H₂₀NO⁺ | 194.15394 | 194.1539 ± 0.0010 |

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. The IR spectrum of this compound would show distinct absorption bands corresponding to the O-H (alcohol) and N-H (amine) stretching vibrations, C-H stretches from the aromatic ring and aliphatic groups, and C=C stretching from the phenyl ring. scielo.brresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The substituted benzene (B151609) ring in the compound acts as a chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the aromatic ring. scielo.br

Table 3: Representative IR and UV-Vis Spectroscopic Data

| Infrared (IR) Spectroscopy Data | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) |

| N-H Stretch (Amine) | 3300-3500 (Medium) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| Aromatic C=C Bending | 1450-1600 |

| UV-Vis Spectroscopy Data (in Ethanol) | |

| Transition | Expected λ_max (nm) |

| π→π* (Phenyl Ring) | ~220 and ~275 |

Since this compound is a chiral molecule, techniques that are sensitive to stereochemistry are required to confirm its absolute configuration.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. The designation (S)-(+) for this compound indicates that it rotates light in a dextrorotatory (positive) direction. stenutz.euchemicalbook.com Measuring this value confirms the identity of the enantiomer and can be used in conjunction with concentration to assess purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides detailed information about the three-dimensional structure of the molecule in solution. For this compound, the CD spectrum would exhibit characteristic positive or negative peaks, known as Cotton effects, which are directly related to the absolute configuration of the chiral center. This provides a spectroscopic fingerprint of the molecule's chirality.

Chromatographic Techniques for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), is critical for any chiral compound. Chiral chromatography is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for separating enantiomers and determining their relative amounts. sigmaaldrich.com The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. herts.ac.uk The difference in stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

For an amino alcohol like this compound, polysaccharide-based CSPs are highly effective. scielo.brsigmaaldrich.com These columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated or bonded to a silica (B1680970) gel support, offer excellent chiral recognition capabilities for a wide range of compounds. chemicalbook.com The separation is typically performed in a normal-phase mode, using a mobile phase consisting of a hydrocarbon solvent with an alcohol modifier.

Table 4: Typical Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dichlorophenylcarbamate) on silica gel (e.g., Chiralcel® OD-H, Chiralpak® IE) sigmaaldrich.com |

| Mobile Phase | Isocratic mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol) herts.ac.uk |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the phenyl chromophore absorbs (e.g., 220 nm or 254 nm) |

| Principle | Differential interaction (hydrogen bonding, π-π stacking, steric interactions) between enantiomers and the chiral stationary phase. chemicalbook.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of polar molecules like this compound by GC-MS is often hindered by their low volatility and potential for undesirable interactions within the chromatographic system. jfda-online.comlibretexts.org Chemical derivatization is a crucial step to overcome these limitations by converting the polar functional groups (amine and hydroxyl) into less polar, more volatile, and more thermally stable derivatives. libretexts.orgsigmaaldrich.com This process not only improves chromatographic behavior, leading to better peak shape and resolution, but can also enhance detection sensitivity. jfda-online.comlabinsights.nl

The derivatization of this compound for GC-MS analysis typically involves targeting the active hydrogens on the amino and hydroxyl groups. libretexts.org Common derivatization strategies include acylation and silylation, which effectively cap these polar sites. jfda-online.comlibretexts.org The choice of derivatizing reagent is critical and depends on the specific analytical requirements, such as the need for enhanced mass spectral fragmentation patterns for structural elucidation or the introduction of specific groups for improved detectability. jfda-online.com For chiral compounds like this compound, derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a non-chiral chromatographic column. jfda-online.comnih.gov

Following derivatization, the resulting derivatives of this compound can be effectively separated on a GC column and subsequently analyzed by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule, allowing for its confident identification. Furthermore, by using appropriate calibration standards, GC-MS can provide accurate quantitative analysis of the compound in various matrices. nih.gov

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a fundamental strategy in the analysis of polar compounds like this compound, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com The primary goal of derivatization is to modify the chemical structure of the analyte to improve its analytical characteristics, such as volatility, thermal stability, and detectability. jfda-online.comlabinsights.nl For this compound, which possesses both an amino and a hydroxyl group, derivatization is essential to block these polar functional groups, thereby reducing intermolecular hydrogen bonding and enhancing its suitability for GC analysis. libretexts.org

Acylation is a widely used derivatization technique that involves the introduction of an acyl group into a molecule, typically by reacting the analyte with an acid anhydride (B1165640) or acid halide. libretexts.orglabinsights.nl For this compound, both the amino and hydroxyl groups are susceptible to acylation. This process effectively replaces the active hydrogens on these functional groups with an acyl group, resulting in the formation of amide and ester linkages, respectively.

The key benefits of acylation for the analysis of this compound include:

Increased Volatility: By masking the polar N-H and O-H bonds, acylation significantly reduces the polarity of the molecule, making it more volatile and amenable to GC separation. labinsights.nl

Improved Peak Shape: The reduction in polarity minimizes interactions with the stationary phase of the GC column, leading to more symmetrical and sharper chromatographic peaks. sigmaaldrich.com

Enhanced Thermal Stability: Acylated derivatives are generally more stable at the high temperatures required for GC analysis compared to their underivatized counterparts. libretexts.org

Tailored Detection: The use of fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA), can introduce fluorine atoms into the derivative. This enhances the response of electron capture detectors (ECD) and can produce characteristic mass spectral fragmentation patterns useful for identification. jfda-online.comlibretexts.org

A common approach for amino alcohols is a two-step derivatization process where the carboxyl group (if present) is first esterified, followed by acylation of the amino and hydroxyl groups. sigmaaldrich.comnih.gov For this compound, which lacks a carboxylic acid, a single-step acylation can be sufficient to derivatize both the amine and alcohol functionalities.

Table 1: Common Acylating Reagents and Their Applications

| Acylating Reagent | Abbreviation | Functional Groups Targeted | Key Advantages |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Amines, Alcohols, Phenols | Produces highly volatile derivatives, enhances ECD detection. jfda-online.comsigmaaldrich.com |

| Pentafluoropropionic Anhydride | PFPA | Amines, Alcohols | Generates stable derivatives with characteristic mass spectra. nih.gov |

| Heptafluorobutyric Anhydride | HFBA | Amines, Alcohols | Similar to TFAA and PFPA, offers excellent volatility and detectability. researchgate.net |

| Acetic Anhydride | - | Amines, Alcohols | A common and cost-effective reagent, though produces less volatile derivatives than fluorinated analogs. sigmaaldrich.com |

| Ethyl Chloroformate | ECF | Amines, Alcohols | Enables faster conversion of hydrophilic compounds to organophilic ones suitable for GC analysis. researchgate.net |

Silylation is another cornerstone derivatization technique for GC-MS analysis, involving the replacement of active hydrogen atoms in functional groups with a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. libretexts.orgomicsonline.org This method is highly effective for compounds containing hydroxyl and amino groups, such as this compound. The reaction renders the molecule more volatile, less polar, and more thermally stable, thereby improving its chromatographic properties. libretexts.orgosti.gov

A variety of silylating reagents are available, each with different reactivity and steric hindrance. For amino alcohols, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comresearchgate.net MTBSTFA is particularly noteworthy as it forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable towards hydrolysis than TMS derivatives, a crucial advantage when dealing with trace amounts of moisture. sigmaaldrich.com

The derivatization of β-amino alcohols can be efficiently carried out at room temperature using reagents like phenyldimethylsilyl chloride (PDMSCl) in the presence of a nitrogenous base such as N-methylimidazole (NMI), which acts as an activator. osti.govresearchgate.net This mild reaction condition is beneficial for preventing the degradation of thermally labile compounds. The resulting silylated derivatives of this compound would exhibit increased retention times in GC, allowing for better separation from solvent peaks and other early-eluting components. osti.gov

Table 2: Common Silylating Reagents and Their Characteristics

| Silylating Reagent | Abbreviation | Derivative Formed | Key Features |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A widely used, potent silylating agent. researchgate.net Derivatives are less stable to moisture. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Another powerful silyl (B83357) donor, often used in metabolomics. nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |

| Phenyldimethylsilyl chloride | PDMSCl | Phenyldimethylsilyl (PDMS) | Used with a base catalyst for mild derivatization at room temperature. osti.govresearchgate.net |

While silylation is a powerful technique, it is not without its challenges. The reactions often require anhydrous conditions, as the reagents are sensitive to moisture. researchgate.net Furthermore, the stability of the silylated derivatives can sometimes be a concern, potentially affecting the reproducibility of quantitative analysis. nih.govresearchgate.net Despite these considerations, silylation remains a vital tool for the GC-MS analysis of polar compounds like this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. researchgate.netnih.gov However, the analysis of small molecules like this compound can be challenging due to interference from the MALDI matrix in the low mass range and potential analyte delocalization during sample preparation. rsc.orgnih.govnih.gov

A promising approach to overcome these challenges is the use of reagent-precoated MALDI targets. nih.govnih.gov In this method, the MALDI target plate is coated with a derivatizing agent prior to the mounting of the tissue slice. When the tissue section is thaw-mounted onto the precoated target, the analyte of interest within the tissue reacts in situ with the derivatizing agent. nih.govresearchgate.net This on-tissue derivatization can enhance the mass of the analyte, shifting it to a higher mass-to-charge (m/z) region where matrix interference is less pronounced. nih.gov

For a compound like this compound, which contains a primary amine, a suitable derivatizing reagent could be one that specifically reacts with this functional group. For example, aldehydes can react with primary amines to form Schiff bases. This strategy has been successfully employed for the in-tissue derivatization of the anti-tuberculosis drug isoniazid, which contains a hydrazine (B178648) group, using targets precoated with trans-cinnamaldehyde. nih.govresearchgate.net

The advantages of using reagent-precoated targets for the analysis of this compound include:

Simplified Sample Preparation: This method simplifies the workflow by integrating the derivatization step into the sample mounting process. nih.gov

Minimized Analyte Delocalization: As no additional solvents are applied to the tissue after mounting, the risk of analyte spreading and loss of spatial resolution is reduced. nih.govnih.gov

Improved Sensitivity and Specificity: Derivatization can improve the ionization efficiency of the analyte and, when coupled with tandem mass spectrometry (MS/MS), provides high specificity for its detection. nih.gov

This innovative approach holds significant potential for studying the distribution of this compound and its metabolites in biological tissues with high spatial resolution and chemical specificity. The development of new matrices and precoating techniques continues to expand the capabilities of MALDI-IMS for small molecule analysis. rsc.orgbohrium.combruker.com

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on the development of environmentally benign synthetic processes. ispe.orgnih.govjddhs.com The synthesis of chiral molecules like (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, which traditionally may involve hazardous reagents and generate significant waste, is a key area for the application of green chemistry principles. nih.govpfizer.com

Future research will likely focus on several key areas to achieve a greener synthesis of this compound. One promising avenue is the use of biocatalysis , employing enzymes such as transaminases and amine dehydrogenases to achieve high stereoselectivity under mild reaction conditions. nih.govoup.comnih.govfrontiersin.org These enzymatic routes often utilize water as a solvent and can significantly reduce the environmental footprint compared to conventional chemical methods. nih.govfrontiersin.org Chemoenzymatic cascade reactions, which combine the efficiency of chemical catalysis with the selectivity of enzymes, present another powerful strategy for the streamlined and sustainable synthesis of chiral amines and amino alcohols. acs.orgacs.org

Furthermore, the development of continuous flow synthesis offers a more controlled and efficient alternative to traditional batch processing. ispe.org This technique can lead to higher yields, reduced reaction times, and minimized waste generation. The integration of green solvents, derived from renewable feedstocks, and the use of recyclable catalysts are also critical components of a truly sustainable synthetic process. jddhs.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Chiral Amino Alcohols

| Feature | Conventional Synthesis | Green Synthesis |

| Catalysts | Often rely on heavy metals | Biocatalysts (enzymes), recyclable catalysts nih.govoup.comnih.gov |

| Solvents | Typically organic and potentially toxic solvents | Water, green solvents jddhs.com |

| Reaction Conditions | Often require high temperatures and pressures | Mild conditions (ambient temperature and pressure) frontiersin.org |

| Waste Generation | Can produce significant chemical waste | Minimized waste, often biodegradable byproducts nih.gov |

| Stereoselectivity | May require multiple steps for chiral resolution | High stereoselectivity in a single step oup.comnih.gov |

Exploration of Novel Biological Targets and Mechanisms

While the primary biological activities of this compound may be known, a vast landscape of potential secondary or novel biological targets remains to be explored. The field of pharmacology is increasingly recognizing that many small molecules can interact with multiple targets, a concept known as polypharmacology.

Future research will likely employ a combination of experimental and computational approaches to uncover these new biological roles. High-throughput screening (HTS) against diverse panels of biological targets can rapidly identify unexpected activities. Furthermore, the study of the structure-activity relationships (SAR) of a library of derivatives of this compound can provide valuable insights into the structural features required for interacting with different biological molecules. nih.govnih.govquizlet.com

In silico methods, which utilize computer simulations, are becoming indispensable tools for predicting the biological targets of small molecules. nih.govnih.govcreative-biolabs.comresearchgate.net By comparing the three-dimensional structure of this compound with databases of known protein binding sites, researchers can generate hypotheses about potential new interactions that can then be validated experimentally. This computational approach can significantly accelerate the discovery of novel therapeutic applications for this compound and its analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. ispe.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

In the context of this compound, AI and ML can be leveraged in several ways. Generative AI models can be trained on large chemical databases to design novel derivatives of the parent compound with optimized properties. ispe.org These models can explore a vast chemical space to propose new molecules that are predicted to have enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity.

Furthermore, ML algorithms can be used to build predictive models for various properties of interest. For instance, a model could be trained to predict the binding affinity of a compound to a specific biological target based on its chemical structure. This would allow for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. The use of AI can also extend to optimizing synthetic routes, predicting reaction outcomes, and even identifying greener and more efficient manufacturing processes. pharmaceutical-technology.com

Nanotechnology and Formulation Strategies (e.g., Nanoencapsulation)

The efficacy of a bioactive compound is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentration. Nanotechnology offers a range of innovative solutions to overcome challenges such as poor solubility, premature degradation, and off-target effects. nih.govnews-medical.netcd-bioparticles.com

For a compound like this compound, which may have limited water solubility, nanoencapsulation techniques present a promising strategy to enhance its bioavailability. nih.govjbino.com Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can protect it from degradation in the bloodstream and facilitate its transport to the target cells. begellhouse.comnih.govnih.gov169.59.241

Lipid nanoparticles (LNPs) have emerged as a highly versatile platform for drug delivery, offering the ability to be customized for targeted delivery to specific organs or tissues. frontiersin.orgnih.govphoreusbiotech.comprecigenome.comacs.org By modifying the surface of these nanoparticles with specific ligands, it is possible to direct the encapsulated compound to its site of action, thereby increasing its therapeutic efficacy and reducing potential side effects. phoreusbiotech.com The chirality of the nanoparticles themselves can also play a role in their interaction with biological systems, potentially enhancing their uptake and performance. tandfonline.comnews-medical.netnih.govmit.edumdpi.com

Table 2: Potential Nanotechnology-Based Formulation Strategies

| Formulation Strategy | Description | Potential Benefits for this compound |

| Liposomes | Spherical vesicles composed of a lipid bilayer. news-medical.net | Improved solubility, protection from degradation, potential for targeted delivery. news-medical.net |

| Polymeric Micelles | Self-assembling core-shell structures formed by amphiphilic block copolymers. begellhouse.comnih.govnih.gov169.59.241 | Enhanced solubilization of poorly soluble compounds, prolonged circulation time. begellhouse.comnih.govnih.gov169.59.241 |

| Lipid Nanoparticles (LNPs) | Solid lipid core nanoparticles. frontiersin.orgnih.govphoreusbiotech.comprecigenome.comacs.org | High drug loading capacity, controlled release, and potential for targeted delivery. frontiersin.orgnih.govphoreusbiotech.comprecigenome.comacs.org |

| Chiral Nanoparticles | Nanoparticles with a chiral surface modification. tandfonline.comnews-medical.netnih.govmit.edumdpi.com | Enhanced cellular uptake and improved biological performance. news-medical.netmit.edu |

Q & A

Q. What are the recommended synthetic routes for (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves reductive amination of 4-tert-butylbenzaldehyde with ethanolamine derivatives. Key steps:

Chiral induction : Use chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes to establish the (S)-configuration.

Reductive amination : Employ NaBH₃CN or H₂/Pd-C to reduce the imine intermediate.

Purification : Chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid) ensures >99% enantiomeric excess .

- Table 1 : Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Reductive amination | 4-tert-butylbenzaldehyde, ethanolamine, NaBH₃CN, MeOH | 65–75 | 85–90 |

| Chiral resolution | L-(+)-Tartaric acid, EtOH | 50–60 | >99 |

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.3 ppm, singlet) and chiral center (split signals for NH₂ and OH).

- X-ray crystallography : Resolves absolute configuration; SHELXL refinement (CCDC deposition recommended) .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 238.2) validates molecular weight .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?